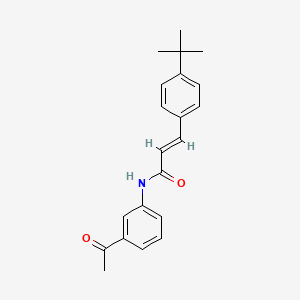
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a compound that has been extensively studied for its potential applications in scientific research. ABA belongs to the class of compounds known as acrylamides, which are widely used in various fields, including material science, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is still not fully understood. However, it is believed that N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide exerts its effects by modulating various signaling pathways in the body. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have potent antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have potent antioxidant properties, which may help to protect cells from oxidative damage. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has also been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is its high purity and yield. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is relatively easy to synthesize, and the product can be easily purified using various analytical techniques. Additionally, N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases. However, one of the limitations of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is that its mechanism of action is still not fully understood. Additionally, more research is needed to fully understand the potential side effects of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide.
Future Directions
There are many potential future directions for the study of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide. One area of interest is in the development of new materials. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have excellent mechanical properties, making it an ideal candidate for use in the development of high-performance materials. Additionally, more research is needed to fully understand the potential therapeutic applications of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases. Finally, more research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide. By understanding how N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide exerts its effects, we may be able to develop more effective therapies for various diseases.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide involves the reaction of 3-acetylphenylamine and 4-tert-butylcinnamaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide. The yield of the reaction is typically high, and the purity of the product can be easily verified using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have excellent mechanical properties, making it an ideal candidate for use in the development of high-performance materials. Additionally, N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been studied for its potential applications in drug discovery. N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases.
properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15(23)17-6-5-7-19(14-17)22-20(24)13-10-16-8-11-18(12-9-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLAIUPLQPYNDL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-(4-tert-butylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
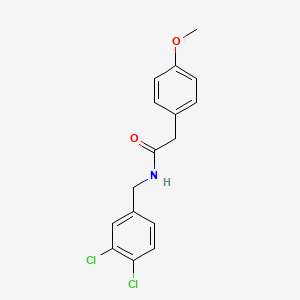
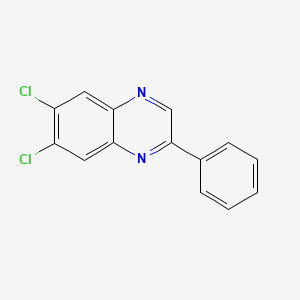
![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)
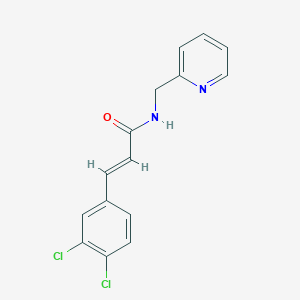
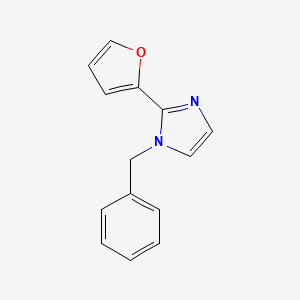
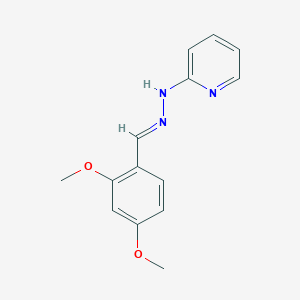
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)



![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)